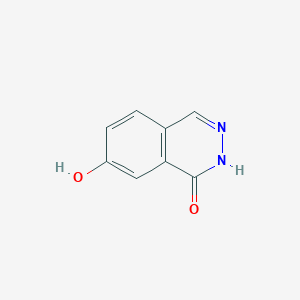

7-hydroxy-1(2H)-phthalazinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O2 |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

7-hydroxy-2H-phthalazin-1-one |

InChI |

InChI=1S/C8H6N2O2/c11-6-2-1-5-4-9-10-8(12)7(5)3-6/h1-4,11H,(H,10,12) |

InChI Key |

VTCJYAOTQOERTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)NN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Hydroxy 1 2h Phthalazinone and Its Analogs

Classical Synthetic Routes to the Phthalazinone Nucleus

The traditional and most common methods for synthesizing the phthalazinone nucleus involve cyclocondensation reactions. rsc.org These routes typically utilize readily available starting materials like phthalic anhydride (B1165640) or its derivatives. longdom.org

One of the most fundamental methods is the reaction of phthalic anhydride with hydrazine (B178648) hydrate (B1144303). smolecule.com This reaction, often carried out in a solvent like ethanol (B145695) under reflux, proceeds through a nucleophilic attack of the hydrazine on the anhydride, followed by cyclization and tautomerization to form the phthalazinone ring system. smolecule.com

Another classical approach involves the use of o-acylbenzoic acids. These precursors react with hydrazine hydrate or substituted hydrazines, usually in boiling ethanol or butanol, to yield 2-substituted phthalazinones. bu.edu.eg For instance, 2-aroylbenzoic acids, which can be prepared through Friedel-Crafts acylation of aromatic hydrocarbons with phthalic anhydride, readily undergo cyclization with hydrazines to form the corresponding phthalazinone derivatives. longdom.org

Phthalimide derivatives also serve as precursors for the phthalazinone nucleus. bu.edu.eg For example, N-aminophthalimides can be converted to aryl phthalazinones through a reaction with aromatic hydrocarbons under Friedel-Crafts conditions, followed by hydrolysis. bu.edu.eg

The following table summarizes some classical synthetic routes to the phthalazinone nucleus:

| Starting Material | Reagent(s) | Key Reaction Type | Product | Reference(s) |

| Phthalic Anhydride | Hydrazine Hydrate | Cyclocondensation | Phthalazinone | longdom.orgsmolecule.com |

| o-Acylbenzoic Acid | Hydrazine Hydrate/Substituted Hydrazines | Cyclocondensation | 2-Substituted Phthalazinones | bu.edu.eg |

| Phthalimide Derivatives | Aromatic Hydrocarbons, Hydrazine Hydrate | Friedel-Crafts, Cyclization | Aryl Phthalazinones | bu.edu.eg |

Dedicated Synthesis of 7-hydroxy-1(2H)-phthalazinone

The specific synthesis of this compound requires starting materials with a hydroxyl group at the appropriate position or the introduction of this group during the synthetic sequence.

Multi-Step Synthesis from Substituted Benzoic Acid Precursors

A common strategy for the synthesis of this compound involves starting with a suitably substituted benzoic acid. For example, a 4-hydroxy-2-acylbenzoic acid could serve as a direct precursor. The synthesis of such a substituted benzoic acid might itself require multiple steps, starting from a simpler, commercially available aromatic compound.

While direct literature on the multi-step synthesis of this compound from a specific substituted benzoic acid is not extensively detailed in the provided results, the general principle of using substituted 2-benzoyl benzoic acids for phthalazinone synthesis is well-established. sci-hub.se For example, 2-benzoyl benzoic acid derivatives can be cyclized with hydrazine sulfate (B86663) in the presence of sodium hydroxide (B78521) under reflux conditions to yield the corresponding phthalazinone. sci-hub.se To obtain the 7-hydroxy derivative, one would start with a 2-benzoyl-4-hydroxybenzoic acid.

Key Cyclization Reactions and Condensation Pathways

The crucial step in the synthesis of this compound is the formation of the heterocyclic ring. This is typically achieved through a cyclocondensation reaction. One of the most direct methods is the cyclocondensation of a phthalic acid derivative with hydrazine hydrate under acidic conditions. smolecule.com

Another key pathway is the reaction of a substituted phthalic anhydride with hydrazine hydrate. smolecule.com The reaction involves a nucleophilic attack by hydrazine on the anhydride, leading to an intermediate that subsequently cyclizes to form the phthalazinone ring. smolecule.com The presence of a hydroxyl group on the phthalic anhydride at the 4-position would lead to the desired this compound.

Hydrazinolysis of esters is another viable route. Starting from a phthalazinone ester, refluxing with hydrazine hydrate in ethanol can yield this compound. smolecule.com

The table below outlines key cyclization and condensation reactions for synthesizing the phthalazinone core, which are applicable to the synthesis of this compound.

| Precursor Type | Reagent | Key Reaction | Product | Reference(s) |

| Substituted Phthalic Anhydride | Hydrazine Hydrate | Cyclocondensation | Hydroxy-Phthalazinone | smolecule.com |

| Substituted Phthalic Acid | Hydrazine Hydrate | Cyclocondensation | Hydroxy-Phthalazinone | smolecule.com |

| Phthalazinone Ester | Hydrazine Hydrate | Hydrazinolysis | Hydroxy-Phthalazinone | smolecule.com |

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Factors such as solvent, temperature, and catalyst can significantly influence the outcome of the synthesis.

For instance, in the synthesis of phthalazinone derivatives via multicomponent reactions, various parameters have been systematically investigated. In one study, different organic bases like L-proline, pyridine, and piperidine (B6355638) were screened as catalysts in solvents such as methanol (B129727), ethanol, and dimethylformamide (DMF) at different temperatures. nih.gov It was found that protic solvents like ethanol and methanol improved reaction yields and reduced reaction times compared to DMF. nih.gov

Microwave-assisted synthesis has also emerged as a valuable technique for accelerating the synthesis of phthalazinone derivatives and improving yields. sci-hub.se This method often leads to faster reactions, cleaner products, and is considered a greener alternative to conventional heating. sci-hub.seresearchgate.net

The following table presents a summary of optimization parameters from a study on a multicomponent reaction for synthesizing pyran-linked phthalazinone-pyrazole hybrids, which provides insights into conditions that could be adapted for this compound synthesis. nih.gov

| Catalyst | Solvent | Temperature | Yield | Reference |

| L-proline | Ethanol | Reflux | High (84-88%) | nih.gov |

| Pyridine | Ethanol | Reflux | Moderate | nih.gov |

| Piperidine | Ethanol | Reflux | Moderate | nih.gov |

| L-proline | DMF | Room Temp | Low (34-45%) | nih.gov |

Modern Advances in Phthalazinone Synthesis Applicable to this compound

Modern synthetic organic chemistry has introduced more sophisticated and efficient methods for the construction of heterocyclic systems like phthalazinones. These advanced techniques often offer higher yields, greater functional group tolerance, and milder reaction conditions compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions have become indispensable tools for the synthesis and functionalization of phthalazinones. rsc.orgresearchgate.net Palladium, rhodium, ruthenium, and iridium catalysts are frequently employed to facilitate a variety of transformations. rsc.orgresearchgate.net

Palladium-catalyzed carbonylation reactions are particularly significant for the synthesis of the phthalazinone core itself. rsc.orgresearchgate.net For example, the carbonylation of o-bromo benzaldehyde (B42025) with phenyl hydrazine using a molybdenum carbonyl complex as the carbonyl source and a palladium catalyst has been reported. sci-hub.se

Furthermore, transition metal catalysts are extensively used for the C-H activation and functionalization of the pre-formed phthalazinone ring. rsc.orgresearchgate.net The nitrogen and oxygen atoms within the phthalazinone structure can act as directing groups, enabling regioselective functionalization at specific positions. rsc.orgrsc.org This strategy allows for the introduction of various substituents, including aryl, alkyl, and alkinyl groups, through coupling reactions like the Suzuki and Sonogashira reactions. rsc.org

For instance, a study demonstrated the successful Suzuki cross-coupling of a triflated phthalazinone with various arylboronic acids using a palladium catalyst to produce 4-aryl phthalazinones in good yields. rsc.org This methodology could potentially be adapted for the synthesis of derivatives of this compound by first protecting the hydroxyl group, performing the coupling reaction, and then deprotecting it.

The following table highlights some transition metal-catalyzed reactions relevant to phthalazinone synthesis and functionalization:

| Reaction Type | Catalyst | Coupling Partners | Product | Reference(s) |

| Carbonylative Cyclization | Palladium | o-bromo benzaldehyde, Phenyl hydrazine | Phthalazinone | sci-hub.se |

| Suzuki Coupling | Palladium | Triflated Phthalazinone, Arylboronic Acid | 4-Aryl Phthalazinone | rsc.org |

| C-H Amidation | Rhodium | N-aryl phthalazinone, Isocyanate | ortho-Amidated Phthalazinone | researchgate.net |

| C-H Acylmethylation | Ruthenium | N-arylphthalazinone, α-carbonyl sulfoxonium ylide | ortho-Acylmethylated Phthalazinone | researchgate.net |

Microwave-Assisted and Sonochemical Synthesis

The quest for more efficient and environmentally benign chemical transformations has led to the exploration of alternative energy sources, such as microwave irradiation and ultrasound, in the synthesis of phthalazinone derivatives. These methods often lead to significant reductions in reaction times, increased yields, and purer products compared to conventional heating methods.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a valuable tool in the construction of the phthalazinone scaffold. researchgate.net The primary advantage of microwave irradiation lies in its ability to rapidly and uniformly heat the reaction mixture, which can minimize the formation of side products. researchgate.net For instance, the synthesis of certain phthalazinone derivatives has been achieved in significantly shorter reaction times (e.g., 1-6 minutes) and with good yields (60-70%) when equimolar amounts of benzalphthalides and methylhydrazine were irradiated in the presence of silica. researchgate.net This demonstrates the potential of MAOS for the rapid generation of compound libraries for biological screening. Research has also shown that microwave-assisted synthesis of N-acylhydrazone and semicarbazone-7-hydroxy-coumarin derivatives resulted in higher yields and a dramatic decrease in reaction time from approximately 24 hours to just 1 hour. researchgate.net

Sonochemical synthesis , which utilizes ultrasound to induce chemical reactions, has also been successfully employed for the preparation of phthalazinone analogs. Ultrasound irradiation can promote reactions by generating, expanding, and imploding microscopic bubbles in the liquid medium, a phenomenon known as cavitation. This process creates localized high-temperature and high-pressure zones, leading to enhanced reaction rates. Studies have demonstrated the efficient synthesis of thiazolyl-phthalazinediones under ultrasound irradiation, resulting in excellent yields and short reaction times. mdpi.com The optimization of reaction conditions, including solvent and temperature, under ultrasonic irradiation has been shown to be crucial for maximizing product yields. mdpi.com

| Method | Key Advantages | Example Reaction | Reaction Time | Yield | Reference |

| Microwave-Assisted | Shorter reaction times, uniform heating, reduced side reactions, increased yields. | Benzalphthalides and methylhydrazine with SiO2. | 1-6 min | 60-70% | researchgate.net |

| Sonochemical | Excellent yields, short reaction times, enhanced reaction rates through cavitation. | Thiazolyl-phthalazinediones synthesis. | Short | Excellent | mdpi.com |

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comcore.ac.uk These principles are increasingly being applied to the synthesis of pharmaceutically important molecules like this compound to minimize their environmental impact. sigmaaldrich.comcore.ac.uk

Key green chemistry principles relevant to the production of this compound and its analogs include:

Prevention of Waste : It is more desirable to prevent the formation of waste than to treat it after it has been created. acs.org This can be achieved through high-yield reactions and atom-economical processes.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like cycloadditions are highly atom-economical.

Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives, such as water or solvent-free conditions. acs.org

Design for Energy Efficiency : Energy requirements for chemical processes should be minimized. acs.org Microwave-assisted and sonochemical methods can often be more energy-efficient than conventional heating. nih.gov

Use of Renewable Feedstocks : Whenever practicable, starting materials should be derived from renewable resources rather than depleting fossil fuels. wordpress.com

The application of these principles can be seen in the development of one-pot, multi-component reactions for the synthesis of phthalazinone derivatives. nih.govresearchgate.net These reactions often proceed with high atom economy and can sometimes be performed in greener solvents or even under solvent-free conditions. For example, the use of a task-specific ionic liquid under microwave irradiation for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives exemplifies a green approach by using a recyclable catalyst and avoiding volatile organic solvents. researchgate.net

| Green Chemistry Principle | Application in Phthalazinone Synthesis | Example | Reference |

| Prevention of Waste | High-yield, one-pot syntheses. | One-pot, three-component reaction for pyran-linked phthalazinone-pyrazole hybrids. | nih.gov |

| Atom Economy | Multi-component reactions that incorporate most atoms from the reactants into the product. | Diels-Alder reactions. | acs.org |

| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions. | Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives in an ionic liquid. | researchgate.net |

| Energy Efficiency | Microwave-assisted and sonochemical methods. | Microwave-assisted synthesis of phthalazinone derivatives with reduced reaction times. | researchgate.net |

Chiral Synthesis and Stereoselective Preparation of Hydroxyphthalazinone Derivatives (If Applicable)

While this compound itself is not chiral, the introduction of substituents at various positions on the phthalazinone ring can create chiral centers. The synthesis of specific stereoisomers (enantiomers or diastereomers) is of paramount importance in medicinal chemistry, as different stereoisomers of a drug can exhibit vastly different pharmacological activities.

Methods for obtaining enantiomerically pure hydroxyphthalazinone derivatives can be broadly categorized into:

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials, such as amino acids or sugars, which are then chemically transformed into the desired chiral phthalazinone derivative.

Asymmetric Synthesis : This involves the use of chiral catalysts or auxiliaries to favor the formation of one stereoisomer over another. tcichemicals.com Asymmetric hydrogenation and organocatalysis are powerful tools in this regard. frontiersin.org For instance, the asymmetric reduction of a prochiral ketone precursor to a chiral alcohol can be a key step in the synthesis of a chiral hydroxyphthalazinone derivative.

Chiral Resolution : This method involves the separation of a racemic mixture of enantiomers. tcichemicals.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, followed by the removal of the resolving agent.

The development of stereoselective syntheses for hydroxyphthalazinone derivatives is an active area of research, driven by the need for enantiomerically pure compounds for biological evaluation. For example, the synthesis of chiral 2-hydroxy-4-butyrolactone derivatives has been achieved through a tandem biocatalytic approach involving stereoselective aldol (B89426) addition and carbonyl reduction. nih.gov Such strategies could potentially be adapted for the synthesis of chiral hydroxyphthalazinone analogs.

Large-Scale Preparative Considerations for this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. nih.govresearchgate.net

Key considerations for the large-scale preparation include:

Process Safety : A thorough hazard assessment of all chemicals and reaction conditions is crucial to prevent accidents, including releases, explosions, and fires. acs.org The thermal stability of intermediates and the potential for runaway reactions must be carefully evaluated.

Cost of Goods (CoG) : The cost of raw materials, reagents, solvents, and energy, as well as labor and waste disposal, all contribute to the final cost of the product. The use of inexpensive and readily available starting materials is highly desirable.

Process Robustness and Scalability : The synthetic route must be robust and reproducible on a large scale. Reactions that are sensitive to minor variations in conditions may not be suitable for industrial production. The process should be designed to be scalable, meaning that it can be efficiently scaled up from laboratory to plant scale without significant changes in performance.

Waste Minimization and Environmental Impact : The generation of waste should be minimized by employing high-yielding and atom-economical reactions. acs.org Solvents should be recycled whenever possible, and any waste generated must be treated in an environmentally responsible manner. The Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, is a useful metric for evaluating the greenness of a process. acs.org

Purification : The purification of the final product on a large scale can be challenging and costly. The synthetic route should be designed to produce the product in high purity to minimize the need for extensive purification steps. Crystallization is often the preferred method for purification on a large scale.

The development of a large-scale synthesis of 4-substituted phthalazin-1(2H)-ones from 2-acylbenzoic acids has highlighted the importance of process analytical technology (PAT) for monitoring and controlling critical process parameters to ensure consistent product quality. acs.org

Structure Activity Relationship Sar Studies of 7 Hydroxy 1 2h Phthalazinone Analogs and Derivatives

Design Principles for Phthalazinone-Based Chemical Libraries

The design of chemical libraries based on the phthalazinone scaffold is often guided by its function as a bioisostere of the nicotinamide (B372718) moiety of NAD+, the natural substrate for enzymes like PARP. This mimicry allows phthalazinone-based compounds to competitively bind to the NAD+ site on these enzymes. The core 1(2H)-phthalazinone structure serves as the foundational pharmacophore responsible for this interaction.

Library design principles focus on systematic modifications at several key positions of the phthalazinone core to explore the chemical space and optimize biological activity, selectivity, and pharmacokinetic properties. The primary points of diversification include:

The N-2 position of the hydrazone moiety: This position is frequently solvent-exposed and provides an ideal vector for introducing a wide range of substituents to enhance potency or modulate physical properties.

The C-4 position of the phthalazinone ring: Substituents at this position can interact with different regions of the target protein's binding pocket, influencing both potency and selectivity.

The fused benzene (B151609) ring: Introduction of various functional groups on the aromatic ring can fine-tune the electronic and steric properties of the molecule, affecting binding affinity and metabolic stability.

Molecular hybridization is another key design strategy, combining the phthalazinone pharmacophore with fragments from other bioactive molecules to create hybrid compounds with potentially improved or dual activities. nih.govresearchgate.net This approach has led to the development of novel compounds with enhanced efficacy. nih.gov

Impact of Substitution at the 7-Position on Biological Activity and Molecular Interactions

While SAR studies for many phthalazinone-based inhibitors have focused extensively on the C-4 and N-2 positions, the influence of substitutions on the fused benzene ring, including the 7-position, is critical for fine-tuning activity. For instance, in the context of PARP inhibition, this region of the molecule is positioned near the nicotinamide ribose binding pocket.

Modification of the 7-hydroxy group can lead to profound changes in biological activity:

Conversion to ethers (alkoxy groups): Replacing the hydrogen of the hydroxyl group with an alkyl chain can modulate lipophilicity and steric bulk. This may enhance membrane permeability or introduce new, favorable van der Waals interactions within the binding site. However, it also removes the hydrogen bond donating capability of the parent hydroxyl group.

Introduction of other functional groups: Replacing the hydroxyl group with halogens, amines, or other functionalities can alter the electronic distribution and hydrogen bonding capacity of the entire scaffold, thereby modulating binding interactions and selectivity.

The specific impact of any substitution at the 7-position is highly dependent on the topology of the target's active site and the specific molecular interactions that can be formed.

Exploration of Modifications on the Phthalazinone Ring System

Systematic modification of the phthalazinone ring is a cornerstone of SAR studies, aimed at optimizing the lead compound's potency, selectivity, and drug-like properties.

The nitrogen atom at the N-2 position of the hydrazone moiety is a common site for chemical modification. In many kinase and PARP inhibitors, this position is functionalized to introduce side chains that can access additional binding pockets or interact with the solvent front.

Studies have shown that attaching various alkyl or aryl groups, as well as more complex heterocyclic systems (e.g., piperazine (B1678402) rings), can have a significant impact on activity. nih.gov For example, in the development of the PARP inhibitor Olaparib, a cyclopropylcarbonylpiperazine moiety was introduced via the N-2 position of a related phthalazinone precursor, which proved critical for achieving high potency. The nature and length of the alkyl chain connecting different aromatic rings can also influence inhibitory activity. nih.gov

The table below illustrates the effect of modifications at the N-2 position on the biological activity of hypothetical 7-hydroxy-1(2H)-phthalazinone analogs, based on general findings in the literature for phthalazinone-based inhibitors.

| Compound ID | N-2 Substituent | Target | IC50 (nM) |

| Analog A | -H | PARP-1 | >1000 |

| Analog B | -CH₃ | PARP-1 | 500 |

| Analog C | -(CH₂)₂-N(CH₃)₂ | PARP-1 | 150 |

| Analog D | -CH₂-Cyclopropyl | PARP-1 | 80 |

Data is illustrative and based on general SAR principles for phthalazinones.

Substituents on the fused benzene ring can modulate the electronic properties of the phthalazinone system and create new interaction points with the target protein. The position, size, and electronic nature (electron-donating or electron-withdrawing) of these substituents are critical determinants of biological activity.

For example, the introduction of a fluorine atom at the 5-position of the phthalazinone ring in the PARP inhibitor Talazoparib was shown to enhance its potency. While specific SAR data for the 7-position of this compound is not extensively detailed in publicly available literature, general principles suggest that small, electron-withdrawing groups could enhance interactions, while bulky groups might cause steric clashes, depending on the specific protein target. The hydroxyl group at the 7-position provides a valuable anchor for hydrogen bonding, and its electronic influence can affect the reactivity and binding of the entire heterocyclic system.

Bioisosteric Replacements in the this compound Scaffold

The phenolic hydroxyl group at the 7-position is often a site of metabolic modification in the body (e.g., glucuronidation or sulfation), which can lead to rapid clearance and poor oral bioavailability. researchgate.netnih.gov A common strategy to overcome these liabilities is the use of bioisosteric replacement, where the hydroxyl group is replaced by another functional group that retains the desired biological activity but possesses improved pharmacokinetic properties. researchgate.netnih.gov

The following table details potential bioisosteric replacements for the 7-hydroxy group.

| Bioisostere Group | Rationale for Replacement | Potential Advantages |

| Hydroxymethyl (-CH₂OH) | Maintains hydrogen bonding capability. | May alter metabolic profile. |

| Carboxamide (-CONH₂) | Acts as H-bond donor and acceptor. | Generally more metabolically stable than phenols. |

| Sulfonamide (-SO₂NH₂) | Acidic N-H can act as an H-bond donor, similar pKa to phenol. drugdesign.org | Often improves physicochemical properties and metabolic stability. |

| N-hydroxy-ureas | Can mimic the hydrogen bonding pattern. | Can introduce new interaction points. |

| Heterocyclic rings (e.g., Pyridone, Benzimidazolone, Benzoxazolone) | Can present H-bond donors/acceptors in a similar spatial arrangement. nih.gov | Often significantly more stable to metabolism, can improve oral bioavailability. researchgate.netnih.gov |

Rational Design Strategies for Modulating Activity and Selectivity Based on SAR of this compound

The accumulated SAR data for this compound and related analogs provide a robust framework for the rational design of new, improved molecules. Effective design strategies integrate knowledge of the core pharmacophore, the role of key substituents, and the potential for bioisosteric replacements.

Key strategies include:

Structure-Based Design: Utilizing X-ray crystallography or homology modeling of the target protein, designers can visualize the binding pocket. This allows for the precise design of modifications at the N-2, C-4, and 7-positions to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and avoid steric clashes. For instance, identifying an unused hydrophobic pocket near the 7-position could guide the synthesis of analogs with lipophilic ether substituents.

Selectivity Enhancement: Different members of an enzyme family (e.g., PARP-1 vs. PARP-2) often have subtle differences in their active site architectures. nih.gov By targeting these differing residues, substituents can be designed to confer selectivity. For example, a modification at the 7-position might interact with a residue unique to a specific isoform, thereby increasing selectivity. nih.gov

Fragment-Based and Hybridization Approaches: Small molecular fragments known to bind to adjacent sites can be linked to the phthalazinone core, often via the N-2 or C-4 positions, to create novel molecules with significantly enhanced potency. nih.gov This hybridization strategy leverages existing SAR to build more complex and effective inhibitors.

By combining these rational design principles, medicinal chemists can efficiently navigate the chemical space around the this compound scaffold to develop next-generation inhibitors with optimized activity, selectivity, and therapeutic potential.

Preclinical Biological Activities and Molecular Mechanisms of 7 Hydroxy 1 2h Phthalazinone

Enzyme Modulation and Inhibition Profiles

The phthalazinone scaffold is recognized for its role in the development of various enzyme inhibitors. nih.govvu.nl However, specific data for the 7-hydroxy derivative is limited.

Phosphodiesterase (PDE) Inhibition and Subtype Specificity Studies in Cell-Free Systems

While the broader class of phthalazinone derivatives has been investigated for phosphodiesterase (PDE) inhibition, specific cell-free assay data and subtype specificity profiles for 7-hydroxy-1(2H)-phthalazinone are not detailed in the reviewed literature. Research on related compounds, such as certain tetrahydrophthalazinones, has demonstrated their potential as PDE inhibitors, which are crucial for the regulation of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP). vu.nlresearchgate.net Studies on other phthalazinone analogs have also been conducted to evaluate their activity and selectivity against various PDE isoforms. researchgate.net However, the influence of the 7-hydroxy substitution on the inhibitory potency and selectivity of the phthalazinone core against different PDE subtypes has not been specifically elucidated.

Kinase Inhibition Assays and ATP-Competitive Binding Mechanisms

Derivatives of the 1(2H)-phthalazinone scaffold have been identified as potent inhibitors of certain protein kinases, such as Hematopoietic Progenitor Kinase 1 (HPK1). nih.govbohrium.com These findings suggest that the phthalazinone structure can serve as a basis for developing kinase inhibitors. Kinase inhibitors often function through an ATP-competitive mechanism, binding to the ATP pocket of the enzyme. nih.govmdpi.com However, specific kinase inhibition assays and mechanistic studies determining the ATP-competitive binding nature of this compound are not described in the available scientific reports.

Monoamine Oxidase (MAO) Inhibition Kinetics and Isozyme Selectivity

There is no specific information available from the reviewed literature detailing the monoamine oxidase (MAO) inhibition kinetics or the isozyme selectivity (MAO-A vs. MAO-B) of this compound.

Other Enzymatic Targets Identified Through High-Throughput Screening

High-throughput screening (HTS) is a standard method for identifying interactions between small molecules and a wide array of enzymatic targets. nih.govtox21.gov Such screening campaigns can uncover novel biological activities for a given compound. At present, there are no published results from high-throughput screening assays that identify other specific enzymatic targets for this compound.

Receptor Ligand Binding and Modulation

G-Protein Coupled Receptor (GPCR) Interaction Studies

G-protein coupled receptors (GPCRs) are a major class of drug targets, and various screening methods, including radioligand binding assays, are used to identify and characterize ligands that interact with them. nih.govscienceopen.commdpi.comnih.gov While the phthalazinone scaffold has been incorporated into molecules targeting GPCRs, specific studies detailing the binding affinity or modulatory effects of this compound on any GPCR are not available in the current body of scientific literature.

Nuclear Receptor Binding and Transcriptional Regulation

No studies were identified that specifically investigate the binding of this compound to nuclear receptors or its effects on transcriptional regulation.

Cellular and Molecular Pathway Perturbations in In Vitro Models

Angiogenesis Regulation in Endothelial Cell Models:While some phthalazinones are known to inhibit angiogenesis, no studies have specifically reported on the effects of this compound in endothelial cell models.

Further research is required to elucidate the specific preclinical biological activities of this compound. Without such dedicated studies, generating a scientifically accurate and informative article that adheres to the requested outline is not possible.

In Vivo Efficacy Studies in Preclinical Animal Models (Non-Human)

Pharmacodynamic Biomarker Assessment in Animal Tissues

No studies were found that reported on the assessment of pharmacodynamic biomarkers in animal tissues following the administration of this compound. Research on other phthalazinone derivatives has included cellular biomarker assessments, such as the evaluation of phosphorylated SLP76 (pSLP76) and IL-2 production as markers of T-cell activation for HPK1 inhibitors, but this is not specific to the compound . nih.govbohrium.com

Comparative Studies with Reference Compounds in In Vivo Systems

There is no available information from in vivo studies that compares the efficacy of this compound with any reference compounds. In studies of other phthalazinone derivatives, comparisons have been made. For example, the cardiovascular effects of the derivative EG 626 were compared to papaverine (B1678415) in anesthetized dogs. nih.gov In the context of cancer, various synthesized phthalazinone derivatives have been compared against standard chemotherapeutic agents like cisplatin (B142131) and erlotinib (B232) in in vitro assays, but not in in vivo comparative studies involving this compound. nih.govnih.gov

Theoretical and Computational Investigations of 7 Hydroxy 1 2h Phthalazinone

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are used to model the electronic structure of 7-hydroxy-1(2H)-phthalazinone, providing a detailed picture of its geometry, stability, and reactivity. researchgate.netekb.eg

A key aspect investigated is tautomerism, where the molecule can exist in different isomeric forms, such as the lactam and lactim forms. The hydroxyl group at the 7-position significantly influences this equilibrium. smolecule.com Computational models can predict the relative stability of these tautomers, which is crucial as different forms may exhibit different biological activities and chemical reactivities. smolecule.comlongdom.org

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a standard practice. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ekb.egmdpi.com For phthalazinone derivatives, these calculations help identify the parts of the molecule most likely to participate in chemical reactions. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting non-covalent interactions like hydrogen bonding and electrostatic interactions with biological receptors. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts how a molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nams-annals.in This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. jbiochemtech.com Phthalazinone derivatives are well-known for their activity as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), a key target in cancer therapy. nih.govosf.io

Docking simulations place the ligand into the binding site of a target protein and evaluate the interactions. For phthalazinone derivatives targeting PARP, the binding site is often the nicotinamide-binding pocket of the enzyme. osf.io These simulations can identify specific amino acid residues that form crucial interactions with the ligand. Common interactions include hydrogen bonds between the phthalazinone's lactam group and residues like Glycine and Serine, as well as π-π stacking interactions between the aromatic rings of the ligand and residues such as Tyrosine. nih.gov The 7-hydroxy group can form additional hydrogen bonds, potentially enhancing binding affinity. smolecule.com

| Target Protein | Phthalazinone Analog Type | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| VEGFR-2 | Substituted Phthalazinones | Cys919, Asp1046 | Hydrogen Bonding | researchgate.net |

| Human SHMT2 (PDB: 5V7I) | Pyran-linked phthalazinone-pyrazole hybrids | Arg235, Ser102 | Hydrogen Bonding, Hydrophobic | nih.gov |

| C. thermarum NDH-II (PDB: 6BDO) | 2-methylphthalazin-1(2H)-one | Q317, I379, FAD | Sandwiched, Hydrogen Bond | researchgate.net |

| COX-2 | 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives | Not specified | Binding pocket interaction | osf.io |

Docking programs use scoring functions to estimate the binding affinity, often represented as a docking score or binding energy in kcal/mol. researchgate.net Lower energy scores typically suggest more favorable binding. These predictions allow researchers to rank different analogs based on their potential potency. For instance, docking studies of novel pyran-linked phthalazinone-pyrazole hybrids against human serine hydroxymethyltransferase 2 (SHMT2) showed binding energies ranging from -8.4 to -8.8 kcal/mol, indicating strong binding potential. nih.gov Such computational screening helps prioritize which analogs of this compound should be synthesized for experimental testing, saving time and resources. nih.govresearchgate.net

| Compound/Analog Type | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Pyran-linked phthalazinone-pyrazole hybrid (4c) | Human SHMT2 (PDB: 5V7I) | -8.8 | nih.gov |

| Pyran-linked phthalazinone-pyrazole hybrid (4b) | Human SHMT2 (PDB: 5V7I) | -8.4 | nih.gov |

| 4-Benzyloxy Phenyl Glycine derivative (ZINC22973642) | NS3 protease | -8.1 | researchgate.net |

| 4-Benzyloxy Phenyl Glycine derivative (ZINC36596404) | NS3 protease | -8.3 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phthalazinone Series

QSAR is a computational modeling technique that establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scispace.comfrontiersin.org The fundamental assumption is that the structure of a molecule determines its physicochemical properties, which in turn dictate its biological activity. frontiersin.org

Developing a QSAR model begins with a dataset of phthalazinone derivatives with known biological activities (e.g., IC50 values). scispace.com For each molecule, a set of numerical values known as molecular descriptors, which quantify various aspects of the molecule's structure and properties, are calculated. Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built to correlate these descriptors with the observed activity. researchgate.netscispace.com

A successful QSAR model should be statistically robust and have good predictive power, which is assessed through various validation techniques. scispace.compcbiochemres.com Once validated, the model can be used to predict the biological activity of new, unsynthesized phthalazinone compounds, thereby guiding the design of more potent molecules. nanobioletters.com For example, a QSAR model built for phthalazinone derivatives against the dengue virus was developed using the Genetic Function Approximation (GFA) method, resulting in a statistically significant model. researchgate.netscispace.com

A major benefit of QSAR studies is the identification of molecular descriptors that are most influential on biological activity. nih.gov These descriptors provide insight into the specific physicochemical properties that are critical for a compound's function. They are generally categorized as electronic, steric, hydrophobic, or topological. For PARP-1 inhibitors, analysis has shown that descriptors related to aromatic/heterocyclic features and the presence of nitrogen atoms are important. nih.gov By understanding which descriptors are key, chemists can rationally modify the structure of this compound to enhance its desired biological effect. frontiersin.org

| Descriptor Category | Example Descriptors | Physicochemical Property Represented | Relevance to Biological Activity |

|---|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution, Polarizability | Governs electrostatic and hydrogen bonding interactions with the target. nih.gov |

| Steric | Molecular Weight, Molecular Volume, Shape Index | Size and shape of the molecule | Determines the goodness of fit into the receptor's binding pocket. frontiersin.org |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity | Influences membrane permeability and hydrophobic interactions with the target. frontiersin.org |

| Topological | Connectivity indices, Wiener index | Molecular branching and connectivity | Relates to molecular size and shape, can influence binding. |

Molecular Dynamics Simulations for Conformational Analysis and Receptor Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. mdpi.comnih.gov These simulations provide detailed information on conformational changes and the stability of interactions between a ligand, such as this compound, and its biological target. mdpi.comnih.govacs.org

For phthalazinone derivatives, MD simulations have been instrumental in understanding their binding to various receptors. For instance, simulations have been used to analyze the binding of phthalazinone-based inhibitors to enzymes like poly(ADP-ribose) polymerase (PARP). nih.gov These studies often involve running simulations for several nanoseconds to observe the stability of the ligand-protein complex. Key metrics monitored during these simulations include the root-mean-square deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the protein. mdpi.com

In the context of receptor binding, MD simulations can reveal crucial information about the conformational changes that occur upon ligand binding. nih.govacs.org For example, a study on tankyrase 2, a member of the PARP family, used MD simulations to investigate conformational changes in the ligand-binding pocket upon the binding of inhibitors. nih.govacs.org Such analyses can identify key amino acid residues that are critical for binding and can help in understanding the dynamic nature of the interaction, which is not always apparent from static crystal structures. mdpi.comnih.govacs.org Conformational analysis, often performed using methods like Density Functional Theory (DFT) alongside molecular mechanics, helps in identifying the most stable conformations of the molecule, which is a crucial step before docking and MD simulations. researchgate.net

In Silico ADME Prediction and Druglikeness Profiling (Excluding Human-Specific Interpretations)

In silico (computer-based) methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. termedia.plnih.gov These predictions help in the early stages of drug discovery to filter out compounds that are likely to have poor pharmacokinetic profiles. termedia.pl Several computational models and web-based tools, such as SwissADME and admetSAR, are available for this purpose. termedia.plnih.gov

Druglikeness is assessed based on a set of rules derived from the physicochemical properties of known drugs. The most famous of these is Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. frontiersin.org For phthalazinone derivatives, in silico studies have been conducted to evaluate these properties. nih.govfrontiersin.org For instance, a study on novel pyran-linked phthalazinone-pyrazole hybrids showed that most of the synthesized compounds adhered to Lipinski's rule, indicating good potential for oral absorption. frontiersin.org

The following table presents a hypothetical in silico ADME and druglikeness profile for this compound, based on typical values for similar small molecules.

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | 162.15 | < 500 |

| LogP (octanol/water partition) | 1.2 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Polar Surface Area (Ų) | 58.1 | < 140 |

These predicted values suggest that this compound has physicochemical properties that are generally favorable for a drug candidate. It is important to note that these are computational predictions and require experimental validation. termedia.pl

Virtual Screening Approaches for Novel this compound Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govscispace.com This method can be either structure-based or ligand-based. scispace.com

Structure-based virtual screening involves docking a library of compounds into the three-dimensional structure of a biological target. mdpi.com This approach requires the 3D structure of the target, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. frontiersin.org For phthalazinone derivatives, molecular docking has been used to predict the binding modes and affinities of compounds to targets such as vascular endothelial growth factor receptor-2 (VEGFR-2) and PARP-1. nih.govresearchgate.net

Ligand-based virtual screening, on the other hand, uses the structure of a known active ligand to identify other compounds in a database that have similar properties. scispace.com Pharmacophore modeling is a common ligand-based approach where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity is defined. mdpi.comnih.gov This pharmacophore model is then used as a query to search for new molecules that match these features. mdpi.com

A typical workflow for virtual screening to find novel analogs of this compound might involve:

Target Selection: Identifying a biological target of interest, for example, a specific enzyme or receptor. nih.gov

Database Preparation: Compiling a library of chemical compounds to be screened. mdpi.com

Screening: Using either structure-based or ligand-based methods to filter the library. scispace.commdpi.com

Hit Selection and Refinement: Analyzing the top-scoring compounds and selecting a subset for further experimental testing. nih.gov

Through such computational strategies, researchers can efficiently explore a vast chemical space to discover new and potent analogs of this compound for various therapeutic applications. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Profiling of 7 Hydroxy 1 2h Phthalazinone

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

No specific in vitro ADME data for 7-hydroxy-1(2H)-phthalazinone has been identified in published literature.

Permeability and Membrane Transport Studies (e.g., Caco-2, MDCK assays)

There are no available public data from Caco-2, MDCK, or other similar assays to characterize the intestinal permeability and potential for active transport of this compound.

Plasma Protein Binding Characteristics

The extent to which this compound binds to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) has not been reported in the available literature. This information is crucial for understanding the distribution and pharmacological activity of a compound.

Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Hepatocytes

There are no published studies detailing the metabolic stability of this compound in human or animal liver microsomes or hepatocytes. Furthermore, no information is available regarding the identification of its potential metabolites.

Cytochrome P450 (CYP) Inhibition and Induction Profiles

Data on the potential of this compound to inhibit or induce major cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are not available. This information is critical for assessing the potential for drug-drug interactions.

In Vivo Preclinical Pharmacokinetics in Non-Human Animal Models

No in vivo pharmacokinetic studies for this compound in any non-human animal models have been found in the public domain.

Oral Bioavailability and Tissue Distribution Studies in Rodents

Specific data regarding the oral bioavailability and tissue distribution of this compound in rodent models, such as mice or rats, are not available in the scientific literature. While some studies on other phthalazinone derivatives have been conducted, these findings cannot be extrapolated to this compound due to structural differences that can significantly impact pharmacokinetic properties. nih.gov

Excretion Pathways and Clearance Mechanisms

The presence of a hydroxyl group provides a site for phase II conjugation reactions, such as glucuronidation or sulfation. These processes increase the water solubility of the compound, facilitating its elimination from the body, primarily through urine. The extent of renal clearance would depend on factors such as the degree of plasma protein binding and the activity of renal transporters.

Alternatively, the compound or its conjugates could be eliminated via the biliary system into the feces. The specific contribution of each excretion pathway would need to be determined through dedicated preclinical studies in animal models.

Preclinical Pharmacodynamics and Target Engagement Biomarker Evaluation (in Animal Models or In Vitro Systems)

There is a lack of specific publicly available information on the preclinical pharmacodynamics and target engagement biomarker evaluation for this compound. The phthalazinone core is a structural motif found in a variety of biologically active molecules that target different proteins. For instance, various substituted phthalazinone derivatives have been investigated as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP) and hematopoietic progenitor kinase 1 (HPK1).

Without knowing the specific biological target of this compound, it is not possible to detail its pharmacodynamic profile or relevant target engagement biomarkers. The evaluation of pharmacodynamics would involve assessing the compound's effect on its intended biological target and the subsequent physiological response in in vitro or in vivo models.

The identification and validation of a target engagement biomarker would be a critical step in its preclinical development. Such a biomarker would provide a measurable indicator that the compound is interacting with its target in the body. The choice of biomarker would be entirely dependent on the nature of the target and its mechanism of action.

Due to the absence of specific research data for this compound, no data tables can be generated at this time.

Advanced Analytical Methodologies for 7 Hydroxy 1 2h Phthalazinone

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for assessing the purity and quantifying 7-hydroxy-1(2H)-phthalazinone. These methods offer high resolution, sensitivity, and precision.

A typical reversed-phase HPLC method for the analysis of phthalazinone derivatives involves a C18 column with gradient elution. The mobile phase often consists of an aqueous buffer (such as phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier (typically acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at a wavelength where the chromophore of the phthalazinone nucleus exhibits maximum absorbance.

UPLC, a more recent advancement, utilizes columns with smaller particle sizes (<2 µm), allowing for faster analysis times, improved resolution, and reduced solvent consumption. A UPLC-based method for a related phthalazinone compound could be adapted for this compound, providing enhanced sensitivity and throughput.

Table 1: Illustrative HPLC and UPLC Method Parameters for Phthalazinone Analysis

| Parameter | HPLC | UPLC |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.05 M Phosphate Buffer (pH 4.0) | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | Time-dependent gradient | Time-dependent gradient |

| Flow Rate | 1.0 mL/min | 0.2 mL/min |

| Column Temp. | 40°C | 40°C |

| Detection | UV at 230 nm | UV at 230 nm |

| Injection Vol. | 10 µL | 2 µL |

| Run Time | ~30 min | ~5 min |

Note: These are representative parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its low volatility, this compound is not directly amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. However, this technique can be employed for the analysis of volatile derivatives of the compound. Derivatization, a process that converts the non-volatile analyte into a volatile one, is a necessary prerequisite. A common derivatization reaction for compounds with hydroxyl and N-H groups is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the volatile trimethylsilyl (B98337) derivative of this compound can be separated on a capillary GC column (e.g., HP-5MS) and detected by a mass spectrometer. The resulting mass spectrum will provide a unique fragmentation pattern that can be used for identification and quantification.

Mass Spectrometry (MS) Applications for Structural Elucidation and Quantification (LC-MS/MS, HRMS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation and sensitive quantification of this compound.

LC-MS/MS is highly selective and sensitive, making it ideal for quantifying the compound at low concentrations. The technique involves the separation of the analyte by LC, followed by ionization (commonly Electrospray Ionization - ESI) and tandem mass spectrometry. In the MS/MS process, a specific precursor ion of this compound is selected and fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.

High-Resolution Mass Spectrometry (HRMS) , such as Time-of-Flight (TOF) or Orbitrap MS, provides highly accurate mass measurements. This capability is invaluable for confirming the elemental composition of this compound and its metabolites or degradation products, thereby aiding in their structural elucidation.

Advanced Spectroscopic Techniques for Conformation and Interactions

While less common for routine analysis, advanced spectroscopic techniques can provide detailed insights into the three-dimensional structure and intermolecular interactions of this compound.

Circular Dichroism (CD) spectroscopy could be utilized if the molecule is chiral or is part of a chiral complex. CD measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and secondary structure of chiral molecules.

X-ray Crystallography of single crystals of this compound or its complexes can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique is the gold standard for structural elucidation, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the parent compound, phthalazin-1(2H)-one, has been reported, specific crystallographic data for the 7-hydroxy derivative is not widely available.

Methodologies for Quantifying this compound in Complex Biological Matrices (Preclinical Samples)

The quantification of this compound in complex biological matrices such as plasma or tissue homogenates from preclinical studies requires highly sensitive and selective analytical methods. UPLC-MS/MS is the technique of choice for this purpose due to its ability to detect and quantify analytes at very low concentrations in the presence of endogenous interferences.

A typical bioanalytical method would involve:

Sample Preparation: A crucial step to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: A rapid UPLC method to separate the analyte from matrix components.

Mass Spectrometric Detection: Highly selective and sensitive detection using MS/MS in MRM mode. An internal standard, a molecule structurally similar to the analyte, is typically used to ensure accuracy and precision.

Table 2: Representative UPLC-MS/MS Bioanalytical Method Parameters

| Parameter | Description |

| Matrix | Rat Plasma |

| Sample Prep | Liquid-Liquid Extraction with Chloroform |

| Column | Acquity UPLC™ BEH C18 (1.7 µm, 2.1 mm x 50 mm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |

| Flow Rate | 0.2 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Specific precursor > product ion transition for this compound |

| Internal Standard | A structurally similar compound, e.g., a deuterated analog |

Note: These parameters are based on methods for similar compounds and would need to be optimized and validated for this compound.

Impurity Profiling and Stability Assessment Methodologies

Impurity profiling and stability assessment are critical for ensuring the quality and safety of any chemical compound intended for further development. Stability-indicating analytical methods are designed to separate the intact compound from its potential degradation products and process-related impurities.

Forced degradation studies are performed to intentionally degrade the this compound sample under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress. nih.gov The resulting degradation products are then analyzed, typically by a stability-indicating HPLC or UPLC method, to understand the degradation pathways.

The development of a stability-indicating method involves:

Method Development: An HPLC or UPLC method is developed to achieve baseline separation of the main peak from all degradation products and known impurities.

Forced Degradation: The compound is subjected to stress conditions as per ICH guidelines (e.g., hydrolysis in 0.1N HCl and 0.1N NaOH, oxidation with 3% H2O2, thermal stress at 60°C, and exposure to UV/Vis light).

Method Validation: The developed method is validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

The identification of impurities and degradation products is often achieved by LC-MS/MS and HRMS, which provide structural information.

Emerging Research Avenues and Future Directions for 7 Hydroxy 1 2h Phthalazinone

Development of Novel and Sustainable Synthetic Routes for 7-hydroxy-1(2H)-phthalazinone and its Derivatives

Key advancements in sustainable synthesis include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves product yields compared to conventional heating methods. nih.gov

Catalyst-Free and Solvent-Free Reactions: Researchers have successfully developed protocols that eliminate the need for toxic metal catalysts and harmful organic solvents. nih.gov One such method involves the reaction of phthalaldehydic acid with substituted hydrazines, which proceeds with nearly 100% yield and high purity, eliminating heavy metal pollution. nih.gov

Use of Green Catalysts and Solvents: Water has been employed as a solvent in conjunction with biodegradable catalysts like oxalic acid for the one-pot synthesis of phthalazinone derivatives. nih.gov This approach offers advantages such as operational simplicity, short reaction times, and the use of a cheap, readily available catalyst. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient, allowing for the synthesis of complex molecules in a single step from three or more reactants, which aligns well with the principles of green chemistry. nih.gov Novel pyran-linked phthalazinone-pyrazole hybrids have been synthesized using a facile one-pot, three-component reaction. researchgate.net

These sustainable methods are not only environmentally responsible but also offer economic advantages by reducing waste and energy consumption, making the synthesis of this compound and its derivatives more viable for large-scale production. nih.govmdpi.com

Exploration of Undiscovered Biological Targets and Signaling Pathways

While phthalazinone derivatives are well-known for their activity as PARP inhibitors in cancer therapy, ongoing research is uncovering a broader range of biological targets and signaling pathways. researchgate.netnih.govnih.gov This expansion of their pharmacological profile opens up possibilities for treating a wider variety of diseases.

Some of the emerging and less-explored targets include:

Viral Replication Machinery: Phthalazinone derivatives have been identified as potent inhibitors of Rabies virus (RABV) infection. research-nexus.net These compounds appear to act directly on the viral replication complex, representing a novel antiviral strategy. research-nexus.netcu.edu.eg

Kinase Inhibition: Beyond the well-studied VEGFR and EGFR, new phthalazinone analogs are being investigated as inhibitors of other crucial kinases. semanticscholar.org

Hematopoietic Progenitor Kinase 1 (HPK1): As a negative regulator of T-cell activation, HPK1 is a promising immunotherapy target. Novel 1(2H)-phthalazinone derivatives have shown potent inhibition of HPK1, suggesting their potential use in immuno-oncology. phosphorex.com

Aurora Kinases: These are involved in cell cycle regulation, and pyrazole-phthalazinone hybrids have been identified as promising aurora kinase inhibitors for cancer treatment. nih.gov

Enzyme Inhibition in Other Organisms: Certain derivatives have shown potent inhibitory activity against acetohydroxyacid synthase (AHAS), a key enzyme in plants, indicating their potential as herbicides.

Other Signaling Pathways: The anticancer activities of some oxadiazol-phthalazinones have been linked to the inhibition of p38 mitogen-activated protein kinase (MAPK) and topoisomerase II. nih.gov

The continued exploration of these and other novel targets is crucial for unlocking the full therapeutic potential of the this compound scaffold.

Design and Synthesis of Next-Generation Phthalazinone Analogs with Enhanced Biological Profiles

To improve potency, selectivity, and pharmacokinetic properties, medicinal chemists are actively designing and synthesizing next-generation analogs of this compound. A key strategy in this endeavor is molecular hybridization, where the phthalazinone core is combined with other pharmacologically active moieties.

Examples of such hybrid molecules include:

Phthalazinone-Dithiocarbamate Hybrids: These compounds have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines, with some showing IC50 values in the low micromolar range.

Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesized via multicomponent reactions, these hybrids have demonstrated significant anticancer activity against lung and cervical carcinoma cell lines. researchgate.net

Oxadiazol-Phthalazinone Derivatives: These molecules have shown promising anti-proliferative activity and have been found to induce apoptosis in cancer cells by affecting the expression of p53 and caspase 3.

Structure-activity relationship (SAR) studies are integral to this process, providing insights into how different chemical modifications at various positions of the phthalazinone ring influence biological activity. nih.gov This rational design approach accelerates the development of candidates with optimized therapeutic profiles.

Applications of this compound in Preclinical Drug Discovery Pipelines

Derivatives of this compound are being rigorously evaluated in preclinical models for a range of therapeutic applications, with a primary focus on oncology.

| Derivative Class | Preclinical Model | Observed Activity | Potential Application |

| Phthalazinone-Dithiocarbamate Hybrids | A2780 (ovarian), NCI-H460 (lung), MCF-7 (breast) cancer cell lines | Antiproliferative activity with IC50 values < 10 µM for promising compounds. | Anticancer |

| Pyran-Phthalazinone-Pyrazole Hybrids | A549 (lung) and HeLa (cervical) cancer cell lines | Cytotoxicity with IC50 values in the range of 9.8–41.6 µM. researchgate.net | Anticancer |

| Oxadiazol-Phthalazinone Derivatives | HepG2 (liver) and MCF-7 (breast) cancer cell lines | Selective anti-proliferative activity (IC50s of 5.5–15 μM) and induction of apoptosis. | Anticancer |

| HPK1 Inhibitors (Phthalazinone scaffold) | CT26 syngeneic mouse tumor model | 95% tumor growth inhibition when combined with an anti-PD-1 antibody. phosphorex.com | Immuno-oncology |

| Phthalazinone-based VEGFR2 Inhibitors | HCT-116 (colon) cancer cells | Potent cytotoxicity and induction of apoptosis. nih.gov | Anticancer |

| AHAS Inhibitors (Phthalazinone scaffold) | Various weed species (e.g., Echinochloa crusgalli) | Broad-spectrum herbicidal activity in post-emergence treatments. | Agrochemical |

These preclinical studies are vital for identifying the most promising candidates to advance into clinical trials and for understanding the mechanisms that underpin their therapeutic effects.

Integration with Advanced Drug Delivery Systems (e.g., Nanocarriers, if preclinical research is ongoing)

A significant challenge in drug development is ensuring that a therapeutic agent reaches its target site in the body at an effective concentration without causing undue toxicity to healthy tissues. While specific research on delivering this compound using nanocarriers is still an emerging field, the potential benefits are substantial. Advanced drug delivery systems, particularly polymeric nanoparticles, offer a promising strategy to overcome common issues like poor solubility and non-specific biodistribution associated with many small molecule drugs. nih.gov

Potential advantages of using nanocarriers for phthalazinone derivatives include:

Improved Solubility and Bioavailability: Encapsulating hydrophobic phthalazinone compounds within nanoparticles can enhance their solubility in aqueous environments, improving their absorption and bioavailability.

Controlled Release: Polymeric nanoparticles can be engineered to release the encapsulated drug over an extended period, maintaining therapeutic concentrations and reducing the need for frequent dosing. research-nexus.net

Targeted Delivery: Nanoparticles can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) to direct them specifically to diseased cells, such as cancer cells. This "active targeting" can increase the drug's efficacy while minimizing side effects on healthy tissues.

Passive Targeting (EPR Effect): In cancer therapy, nanoparticles naturally accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage, a phenomenon known as the enhanced permeability and retention (EPR) effect.

Given the extensive preclinical investigation of phthalazinone derivatives in oncology, exploring their formulation within nanocarriers like liposomes or biodegradable polymers (e.g., PLGA) is a logical and compelling next step to enhance their therapeutic index.

Opportunities for Interdisciplinary Research and Collaborative Initiatives

The multifaceted nature of drug discovery and development for compounds like this compound necessitates a highly interdisciplinary approach. Progress in this field is accelerated by the convergence of expertise from various scientific disciplines:

Medicinal and Synthetic Chemistry: For the design, synthesis, and optimization of novel phthalazinone analogs. nih.gov

Molecular and Cellular Biology: To identify and validate new biological targets and elucidate the mechanisms of action.

Pharmacology: To evaluate the efficacy and safety of new compounds in preclinical in vitro and in vivo models.

Computational Chemistry and Molecular Modeling: To predict drug-target interactions, guide the design of new molecules, and understand SAR data.

Pharmaceutical Sciences: To develop advanced formulations and drug delivery systems to improve pharmacokinetic profiles.

Furthermore, collaborative initiatives between academic research institutions, pharmaceutical companies, and regulatory agencies are crucial for translating basic scientific discoveries into approved medicines. An example of such collaboration is Project Orbis , an initiative by the U.S. Food and Drug Administration (FDA) that provides a framework for the concurrent submission and review of oncology drugs among international regulatory partners. This type of collaboration can expedite the approval process, allowing patients around the world earlier access to innovative treatments. Fostering such partnerships will be essential for realizing the full clinical potential of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.